Product packaging for Diazoacetylglycinamide(Cat. No.:CAS No. 817-99-2)

Diazoacetylglycinamide

Cat. No.: B1209151
CAS No.: 817-99-2
M. Wt: 142.12 g/mol
InChI Key: JSBXCTZQDYMKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diazoacetylglycinamide is a diazo compound that has been utilized in biochemical and pharmacological research. Historical studies have identified it as a powerful mutagen of the base substitution type . Its core research value has been in oncology, where it has been investigated for its biological activities. It has demonstrated antitumor and immunosuppressive properties in research models . The mechanism of the antimetastatic action of N-diazoacetylglycinamide has been studied in models such as mice bearing Lewis lung carcinoma . Research into its mechanism has shown that it can inhibit DNA synthesis in cells such as Ehrlich ascites tumour cells, and it affects purine nucleotide metabolism, which is believed to contribute to its observed biological effects . This product is intended for research purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O2 B1209151 Diazoacetylglycinamide CAS No. 817-99-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

817-99-2

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

2-[(2-diazoacetyl)amino]acetamide

InChI

InChI=1S/C4H6N4O2/c5-3(9)1-7-4(10)2-8-6/h2H,1H2,(H2,5,9)(H,7,10)

InChI Key

JSBXCTZQDYMKJQ-UHFFFAOYSA-N

SMILES

C(C(=O)N)NC(=O)C=[N+]=[N-]

Canonical SMILES

C(C(=O)N)NC(=O)C=[N+]=[N-]

Other CAS No.

817-99-2

Synonyms

diazoacetylglycine amide

Origin of Product

United States

Synthetic Strategies and Derivatization Methodologies for Diazoacetylglycinamide and Analogs

Established Synthetic Pathways for Diazoacetylglycinamide

The synthesis of this compound and related diazopeptides typically involves the introduction of the diazo group onto a glycine (B1666218) amide precursor. The most common method is the diazotization of the corresponding amine. This process involves treating a primary amino group with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to convert the amine into a diazonium salt, which then deprotonates to form the diazo compound.

Another significant approach is the diazo transfer reaction. wikipedia.org This method involves reacting a compound with an active methylene (B1212753) group (a CH2 group flanked by electron-withdrawing groups) with a diazo transfer reagent, such as a sulfonyl azide (B81097). wikipedia.orgyoutube.com In the context of this compound synthesis, a suitable glycine derivative would be reacted with a reagent like tosyl azide or mesyl azide in the presence of a base. wikipedia.org

Key Reaction Mechanisms in Diazo Compound Synthesis Relevant to this compound

The formation of diazo compounds, including this compound, is governed by several fundamental reaction mechanisms. The choice of mechanism depends on the starting materials and desired product stability.

Reaction MechanismDescriptionKey Reagents
Diazotization of Primary Amines This is a classic method where a primary amine is converted to a diazo group. The mechanism involves the attack of the amino group on a nitrite species, followed by elimination of water to form a diazonium ion. youtube.com Subsequent deprotonation of the alpha-carbon, facilitated by the electron-withdrawing carbonyl group, yields the diazo compound. youtube.comSodium nitrite (NaNO₂), Acid (e.g., HCl), tert-Butyl nitrite
Diazo Transfer This reaction transfers a diazo group from a donor molecule (a sulfonyl azide) to an active methylene compound. wikipedia.org The mechanism involves the enolate of the active methylene compound attacking the terminal nitrogen of the azide, followed by cyclization and elimination of a sulfonamide anion. wikipedia.orgTosyl azide, Mesyl azide, p-Acetamidobenzenesulfonyl azide
From Hydrazones The oxidation of hydrazones, typically with metal oxides like manganese dioxide or silver oxide, can yield diazo compounds. This method is less common for this compound itself but is a valid general strategy.Hydrazone precursor, Oxidizing agent (e.g., MnO₂, Ag₂O)
Carbene Precursors Diazo compounds are well-known precursors to carbenes, which are generated through thermolysis or photolysis. wikipedia.orgresearchgate.net This reactivity is central to their application. Rhodium catalysts are often used to generate metal-carbene intermediates, which then undergo various transformations like C-H insertion, cycloaddition, and annulation. rsc.orgHeat, UV light, Rhodium catalysts (e.g., Rh₂(OAc)₄)

Purification and Characterization Techniques in Synthetic Research

The purification and characterization of this compound are critical steps to ensure its suitability for research applications. Given the potential instability and reactivity of diazo compounds, these procedures must be conducted with care.

Purification Techniques:

Flash Chromatography: This is a common method for purifying organic compounds. nih.gov For this compound, a silica (B1680970) gel column could be used with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from unreacted starting materials and byproducts. nih.gov

Recrystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent can be an effective purification method to obtain high-purity crystals. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, reversed-phase HPLC can be employed to achieve high purity.

Characterization Techniques:

TechniquePurposeExpected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms. nih.gov¹H NMR would show characteristic peaks for the protons on the glycine backbone and the amide group. ¹³C NMR would show a signal for the diazo carbon, typically in the range of 40-90 ppm, and the carbonyl carbons.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.A strong, characteristic absorption band for the N≡N stretch of the diazo group is expected around 2100 cm⁻¹. Other peaks would include C=O stretching for the amide and acetyl groups, and N-H stretching for the amide.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula.The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₄H₆N₄O₂), confirming its elemental composition.
UV-Visible Spectroscopy Characterizes the electronic transitions within the molecule.Diazo compounds typically have a characteristic absorption in the UV-visible region due to the diazocarbonyl chromophore.

Targeted Derivatization Strategies for Research Applications

This compound serves as a versatile reagent in biochemical studies, particularly for the modification and investigation of proteins and enzymes. Its derivatives are designed to target specific functional groups or active sites within these macromolecules.

Esterification of Carboxyl Groups in Biological Macromolecules Using this compound Derivatives

One of the primary applications of this compound is the chemical modification of carboxyl groups in proteins. researchgate.net It is one of three key diazoacetic acid derivatives, alongside methyl diazoacetate and diazoacetamide, used for this purpose. researchgate.netresearchgate.net

Synthesis of Active-Site-Directed Inhibitor Analogs of this compound

This compound and its analogs can be synthesized as active-site-directed irreversible inhibitors of enzymes. acs.orgnih.gov These inhibitors are designed to mimic the enzyme's natural substrate, allowing them to bind specifically to the active site. Once bound, the reactive diazomethyl ketone group can form a covalent bond with a nucleophilic amino acid residue in the active site, leading to irreversible inactivation of the enzyme. acs.org

The design of these inhibitors often involves modifying the glycine portion of the molecule to enhance its affinity and specificity for the target enzyme's active site. uq.edu.au For example, peptidyl diazomethyl ketones, which are analogs of this compound, have been shown to be effective inhibitors of thiol proteases like papain. acs.org The mechanism of inhibition is time- and concentration-dependent, which is a hallmark of active-site-directed irreversible inhibition. nih.gov

Structural Modifications for Enhanced Research Utility

To improve the efficacy and specificity of this compound as a research tool, various structural modifications can be introduced. These modifications aim to alter the reagent's reactivity, solubility, or targeting capabilities.

Altering the Amide Group: The terminal amide of this compound can be replaced with other functional groups. For instance, N-2-diazoacetylglycine ethyl ester and N-2-diazoacetylglycine hydrazide are known derivatives. open.ac.uk Changing the amide to an ester can alter the molecule's hydrophobicity and interaction with the target protein.

Modifying the Glycine Backbone: Introducing different amino acid residues in place of glycine can create a library of diazopeptides with varying specificities for different enzymes, particularly proteases. This allows for the development of highly selective active-site-directed inhibitors.

Incorporation of Reporter Tags: For visualization and detection purposes, fluorescent tags or biotin (B1667282) can be chemically attached to the this compound scaffold. This allows researchers to track the location of the modified proteins within cells or in complex biological mixtures. Such modifications enhance the utility of the compound in proteomics and cellular imaging studies.

Enhancing Stability: Modifications can also be aimed at increasing the stability of the diazo compound in aqueous solutions, thereby improving its efficiency in biological experiments by reducing the rate of hydrolysis. researchgate.netresearchgate.net

Biochemical Mechanisms of Action of Diazoacetylglycinamide

Enzymatic Inhibition Profiles and Kinetics

Diazoacetylglycinamide and its related compounds have been shown to be effective inhibitors of certain classes of proteases. The mechanisms of inhibition are diverse and depend on the specific active site chemistry of the target enzyme.

Irreversible Inactivation of Aspartyl Proteases (e.g., Pepsin) by this compound

This compound belongs to a class of compounds known to irreversibly inactivate aspartyl proteases such as pepsin. While direct studies on this compound's interaction with pepsin are not extensively detailed in the provided research, the mechanism can be inferred from the actions of closely related diazoacetyl compounds like diazoacetyl-DL-norleucine methyl ester. These compounds act as active-site-directed irreversible inhibitors. nih.gov

The inactivation process involves the esterification of a specific and critical aspartic acid residue within the enzyme's active site. nih.gov For instance, in pepsin, a unique aspartic acid residue has been identified as the point of modification. nih.gov The reaction is often facilitated by the presence of cupric ions, which are thought to aid in the specific labeling of the active site carboxyl group. nih.gov This esterification results in a stoichiometric incorporation of the inhibitor into the enzyme molecule, leading to a complete loss of proteolytic and peptidolytic activity. nih.govnih.gov The covalent bond formed between the inhibitor and the aspartate residue is stable, thus rendering the inactivation irreversible. nih.gov

Mechanism-Based Inhibition of Thiol Proteases by this compound-Related Compounds

Thiol proteases, also known as cysteine proteases, are characterized by a cysteine residue in their active site, which acts as the catalytic nucleophile. nih.gov While specific studies detailing the inhibition of thiol proteases by this compound are not prevalent, the reactivity of diazo compounds suggests a potential mechanism for interaction. The sulfur atom of the cysteine residue in the active site of thiol proteases is a strong nucleophile. epa.gov

Diazo compounds can undergo a thiolation reaction where the thiol group of the cysteine attacks the diazo carbon, leading to the displacement of the dinitrogen group and the formation of a covalent thioether bond. This process would result in the irreversible alkylation of the active site cysteine, thereby inactivating the enzyme. This type of mechanism-based inhibition is seen with other classes of inhibitors that target the nucleophilic cysteine, such as peptidyl Michael acceptors, which are potent irreversible inactivators of cysteine proteases. ku.edu

Effects on Enzyme Active Site Modification via Carboxyl Group Esterification

A primary mechanism by which diazo compounds like this compound modify enzyme activity is through the esterification of carboxyl groups. nih.govnih.gov This reaction is particularly significant when it occurs at the active site of an enzyme, as it can disrupt the catalytic machinery. nih.gov In enzymes such as aspartyl proteases and others that rely on a critical carboxyl group for their function, the conversion of this acidic residue to an ester derivative can lead to complete inactivation. nih.govnih.gov

The esterification process involves the protonation of the diazo group by the acidic carboxyl group of an amino acid residue like aspartic acid or glutamic acid. This is followed by a nucleophilic attack of the resulting carboxylate on the diazo carbon, leading to the formation of an ester and the release of molecular nitrogen. nih.gov This targeted modification has been used as a tool to identify essential carboxyl groups in the active sites of enzymes. nih.govnih.gov For example, diazo compounds have been instrumental in identifying the reactive carboxylic acid groups in proteins, a process that can be monitored and quantified. nih.gov

Molecular Interactions with Nucleic Acids

In addition to its effects on enzymes, this compound has been shown to interact with and damage nucleic acids, specifically DNA. This interaction is primarily through alkylation, leading to structural and functional alterations of the DNA molecule.

Alkylation Mechanisms of DNA by this compound and Its Derivatives

N-Diazoacetylglycine amide (DGA) has been identified as a compound capable of inducing DNA damage through alkylation. nih.gov Alkylating agents are a class of compounds that can transfer alkyl groups to nucleophilic sites on DNA bases and the phosphate (B84403) backbone. nih.govmdpi.com The reactivity of DGA allows it to alkylate DNA without the need for metabolic activation. nih.gov The primary consequence of this alkylation is the formation of adducts on the DNA bases, which can lead to single-strand breaks. nih.govnih.gov

The mechanism of alkylation by diazo compounds can involve the formation of a reactive carbocation intermediate after the loss of nitrogen gas, which then attacks electron-rich centers in the DNA molecule. The N7 position of guanine (B1146940) is a particularly susceptible site for alkylation. nih.gov The formation of these DNA lesions disrupts the normal structure of the DNA helix and can interfere with processes like replication and transcription. mdpi.com

Studies on DNA Inhibition in In Vitro and Cell-Based Systems

The DNA-damaging effects of N-Diazoacetylglycine amide have been investigated in in vitro and cell-based systems. Studies using cultured mouse cells have demonstrated that DGA induces a dose-dependent unscheduled DNA synthesis (UDS), which is an indicator of DNA repair activity. nih.govnih.gov This suggests that the cell recognizes the DNA lesions caused by DGA and attempts to repair them.

The extent of DNA damage has been quantified using techniques such as sedimentation through alkaline sucrose (B13894) gradients, which can detect single-strand breaks. nih.gov Treatment of cells with DGA leads to a slower sedimentation of DNA, indicative of fragmentation. nih.gov The repair of these breaks appears to be sluggish, with damage persisting for extended periods after treatment. nih.gov Comparative studies have shown that DGA is a more potent inducer of DNA damage than other diazoacetyl amino acids like azaserine (B1665924) and DON on a molar basis. nih.gov These findings from in vitro and cell-based assays highlight the significant DNA-damaging potential of this compound. nih.govnih.gov

Interactive Data Table: Summary of this compound's Biochemical Interactions

Biological Target Mechanism of Action Effect Key Research Findings
Aspartyl Proteases (e.g., Pepsin) Irreversible inactivation via active site esterificationLoss of proteolytic activityStoichiometric incorporation of inhibitor; modification of a critical aspartic acid residue.
Thiol Proteases Potential mechanism-based inhibition via S-alkylationEnzyme inactivationThe nucleophilic thiol group of the active site cysteine can react with the diazo compound.
Enzyme Carboxyl Groups Active site modification via esterificationInactivation of enzymes reliant on carboxyl groups for catalysisUsed as a chemical probe to identify essential carboxyl groups in enzyme active sites.
DNA Alkylation of nucleophilic sitesInduction of single-strand breaks and DNA adductsCauses dose-dependent unscheduled DNA synthesis; does not require metabolic activation.

Intracellular Biochemical Pathway Perturbations

This compound is understood to function primarily as a glutamine antagonist, a characteristic shared by other diazo-containing natural products and synthetic compounds like 6-diazo-5-oxo-L-norleucine (DON) and Azaserine. nih.govresearchgate.net These molecules interfere with metabolic pathways that utilize glutamine as a nitrogen donor, most notably the de novo synthesis of purine (B94841) nucleotides. wikipedia.orgnih.govnih.gov

A primary consequence of inhibiting glutamine-dependent enzymes in the de novo purine synthesis pathway is the alteration of metabolite pool sizes. The first committed step of this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase. nih.govyoutube.com

By acting as a glutamine mimic, this compound can inhibit this enzyme, leading to a metabolic block. This inhibition prevents the consumption of PRPP, causing it to accumulate upstream of the block. Research on other well-characterized glutamine antagonists, such as DON and Azaserine, has demonstrated this effect in various cancer cell lines. For instance, in P388 leukemia cells, administration of these antagonists led to a significant elevation in the intracellular PRPP pool size. nih.gov Specifically, at certain dosages, DON was found to be the most potent in elevating PRPP levels, followed by AT-125 and azaserine. nih.gov This elevation is a direct biochemical indicator of the inhibition of the initial stage of purine biosynthesis. nih.govaacrjournals.org

The following table illustrates the documented effects of known glutamine antagonists on PRPP levels in P388 leukemia cells, which serves as a model for the expected action of this compound.

CompoundClassEffect on Intracellular PRPP Levels (P388 Leukemia Cells)
6-diazo-5-oxo-L-norleucine (DON) Glutamine AntagonistPotent elevation (reported up to 300% above control) nih.gov
Azaserine Glutamine AntagonistModerate elevation (reported up to 100% above control) nih.gov
AT-125 Glutamine AntagonistSignificant elevation (maximal at 8 hours post-administration) nih.gov
This compound (Expected) Glutamine AntagonistExpected to cause a significant increase due to inhibition of PRPP amidotransferase.

This interactive table is based on published findings for established glutamine antagonists and provides a predictive model for this compound's mechanism.

The ability of compounds like this compound to create specific, predictable disruptions in metabolic pathways makes them valuable reagents for research. nih.govnih.gov By inducing a metabolic block, these agents allow for the detailed study of pathway regulation, feedback mechanisms, and the cellular consequences of specific metabolite deprivation or accumulation.

Key applications as a metabolic reagent include:

Pathway Elucidation: By observing which metabolites accumulate (e.g., PRPP) and which are depleted (e.g., downstream purines like IMP, AMP, GMP), researchers can confirm the sequence and regulation of metabolic steps. wikipedia.orgyoutube.com

Studying Metabolic Stress Responses: The depletion of essential molecules like purine nucleotides triggers cellular stress responses. This compound can be used to induce this state, allowing for the investigation of signaling pathways and survival mechanisms.

Identifying Drug Synergy: Creating a bottleneck in one pathway can increase cellular reliance on another. For example, blocking de novo purine synthesis can render cells more sensitive to inhibitors of the purine salvage pathway, a concept known as synthetic lethality. aacrjournals.org The increase in PRPP pools caused by glutamine antagonists has been suggested as a mechanism to enhance the efficacy of other antimetabolites like 5-fluorouracil. nih.gov

Hydrolytic Mechanisms of this compound

The utility and biological activity of diazo compounds are intrinsically linked to their chemical stability, particularly in the aqueous environments of biological systems. The diazoacetyl group is susceptible to hydrolysis, a process that can be catalyzed under both acidic and neutral conditions. researchgate.net

Acid Catalysis: The hydrolysis of diazo compounds is significantly accelerated in the presence of acid. researchgate.netacs.orglibretexts.org The mechanism involves the protonation of the α-carbon (the carbon atom bonded to the diazo group). nih.govraineslab.com This protonation forms a diazonium ion intermediate, which is highly unstable. The diazonium group is an excellent leaving group, and it rapidly dissociates as nitrogen gas (N₂), leaving behind a carbocation. This carbocation is then quickly attacked by a water molecule to yield a hydroxyacetyl derivative. The presence of electron-withdrawing groups adjacent to the diazo group, such as the carbonyl in this compound, helps to stabilize the diazo compound but does not prevent this acid-catalyzed decomposition. nih.govbaranlab.org

Neutral Catalysis: In a neutral aqueous solution (pH ≈ 7), the hydrolysis of stabilized diazo compounds is generally slow. nih.gov While uncatalyzed hydrolysis can occur, the rate is often negligible over short experimental timeframes. However, some studies have noted that intramolecular catalysis can occur in certain molecules, and the presence of general acids or bases in buffer systems can also facilitate the reaction. nih.gov For this compound, the primary route of degradation in a biological context, aside from enzymatic action, would be the slower, uncatalyzed reaction with water or potential acid-catalyzed decomposition in acidic cellular compartments like lysosomes.

The stability of this compound in aqueous solution is a critical factor for its application as a biological reagent. The stability of diazo compounds is generally pH-dependent and influenced by the electronic properties of their substituents. nih.govimperial.ac.uk

Stability: Stabilized α-diazocarbonyl compounds, a class that includes this compound, exhibit greater metabolic stability than simple diazoalkanes. nih.govraineslab.com The electron-delocalizing effect of the adjacent carbonyl and amide groups reduces the basicity of the α-carbon, making it less prone to protonation and subsequent decomposition. raineslab.combaranlab.org They are generally most stable in neutral to slightly alkaline solutions and become progressively less stable as the pH decreases. nih.govimperial.ac.uk

Reactivity: The biochemical reactivity of this compound stems from its role as a glutamine mimic and the alkylating potential of the diazo group. Upon enzymatic or chemical activation (e.g., protonation), the loss of N₂ gas can generate a highly reactive species that covalently modifies nucleophilic residues (such as cysteine) in the active site of target enzymes, leading to irreversible inhibition. nih.govraineslab.com This covalent modification is a hallmark of the mechanism for many diazo-containing enzyme inhibitors.

The table below summarizes the general stability profile of a stabilized diazocarbonyl compound like this compound in aqueous media.

ConditionRelative StabilityPrimary Degradation Mechanism
Acidic (pH < 5) LowRapid acid-catalyzed hydrolysis via protonation and N₂ loss. researchgate.netacs.org
Neutral (pH ≈ 7) HighSlow, uncatalyzed hydrolysis. Generally stable for biological experiments. nih.gov
Alkaline (pH > 8) Moderate to HighGenerally stable, but can be susceptible to other base-mediated reactions.

This interactive table outlines the expected chemical stability based on the known principles of diazo compound chemistry.

Cellular and Subcellular Biological Effects in Research Models

Antiproliferative and Cytotoxic Effects in Cultured Cell Lines

Detailed research into the direct antiproliferative and cytotoxic effects of Diazoacetylglycinamide on cultured cancer cell lines is limited in publicly accessible scientific literature. While the broader class of diazo compounds has been investigated for such properties, specific data on this compound remains sparse.

Inhibition of Cellular Proliferation in In Vitro Tumor Cell Models

Assessment of Cytotoxicity in Non-Human Mammalian Cells (e.g., V79 Chinese Hamster Cells)

There is a notable absence of specific studies in accessible literature that assess the cytotoxic effects of this compound on V79 Chinese hamster cells or other non-human mammalian cell lines. This lack of data prevents a detailed discussion of its direct toxicity to these cells.

Mechanisms of Antimetastatic Action in Preclinical Models

The primary focus of existing research on this compound has been its antimetastatic properties, particularly in the context of murine models of lung cancer.

Reduction of Spontaneous Metastasis Formation in Murine Models (e.g., Lewis Lung Carcinoma)

Studies have indicated that N-diazoacetylglycinamide exhibits antimetastatic action in mice bearing Lewis lung carcinoma nih.gov. Research has demonstrated its ability to reduce the formation of spontaneous lung metastases.

Investigations into Selective Antimetastatic Effects Versus Primary Tumor Growth Inhibition in Rodent Models

Investigations into diazoacetylglycine derivatives, including the amide form (this compound), have suggested a selective effect on metastasis over primary tumor growth. In studies involving Lewis lung carcinoma in mice, N-diazoacetylglycinamide was noted to possess these selective antimetastatic properties nih.gov.

Modulatory Effects on Tumor Cell Detachment and Dissemination from Primary Implants

The precise mechanisms by which this compound may modulate tumor cell detachment and dissemination from primary implants are not extensively detailed in the available literature. While its antimetastatic effects are documented, the specific impact on cell adhesion and the initial stages of the metastatic cascade requires further elucidation.

Influence on Proteolytic Activity in Murine Metastasizing Tumors

An extensive review of available scientific literature did not yield specific studies investigating the direct influence of this compound on proteolytic activity within murine metastasizing tumor models. While the role of various proteases in tumor progression and metastasis is a subject of broad research, data directly linking this compound to the modulation of these enzymatic activities in this specific context is not presently available.

Genotoxicity and Mutagenicity Studies

Studies have identified certain diazoacetyl derivatives of glycine (B1666218), a class of compounds to which this compound belongs, as potent mutagens. nih.gov Research has indicated that these derivatives act as mutagens of the base substitution type. nih.gov This classification suggests that the compounds can induce mutations by causing the substitution of a single nucleotide base for another during DNA replication. However, specific quantitative data from Salmonella typhimurium Ames tests for this compound were not detailed in the reviewed literature.

This compound has been demonstrated to induce DNA damage in vitro in cultured mammalian cells derived from a BALB/c mouse. Investigations have shown that treatment with non-toxic concentrations of the compound leads to the formation of single-strand breaks in the DNA. nih.gov This DNA damage is dose-dependent, with a linear relationship observed between the concentration of this compound and the extent of single-strand breaks over a significant range of concentrations.

The repair of these DNA lesions appears to be a slow and inefficient process within the cells. Even 68 hours after treatment, complete repair of the induced breaks was not observed. nih.gov Notably, the DNA damage occurs without the need for metabolic activation of the compound, as evidenced by the induction of breaks after incubation at 4°C in a hypotonic solution containing ethylenediaminetetraacetate. nih.gov This suggests that this compound is a direct-acting genotoxic agent. The persistent nature of the DNA damage at non-toxic doses may be linked to the compound's known mutagenic and carcinogenic properties. nih.gov

Table 1: DNA Damage Potential of this compound in Murine Cells

Concentration of this compoundObserved DNA Damage (Single-Strand Breaks)
Increasing ConcentrationsDose-dependent increase in the number of breaks

Advanced Research Methodologies and Applications

Structure-Activity Relationship (SAR) Studies for Diazoacetylglycinamide Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

The core principle of SAR is that the structure of a molecule determines its function. nih.gov By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify the key chemical motifs (pharmacophores) responsible for its biological effects and those that contribute to its specificity.

Detailed SAR studies on this compound would involve the synthesis of a library of analogs. Modifications could include:

Alterations to the Diazoacetyl Group: This reactive group is likely crucial for its mechanism of action. Modifications could involve replacing it with other functionalities to probe the importance of its electrophilic character.

Modification of the Glycinamide (B1583983) Moiety: The glycinamide portion of the molecule could be altered by substituting the glycine (B1666218) with other amino acids (both natural and unnatural) to explore the impact on target binding and cellular uptake. The amide functionality could also be modified to investigate the role of hydrogen bonding.

Each synthesized analog would then be subjected to biological assays to determine its potency and selectivity. The resulting data would allow for the construction of an SAR model, providing insights into the structural requirements for the desired biological activity. While the antimetastatic action of N-diazoacetylglycinamide has been noted, detailed SAR studies are not extensively reported in the available literature. researchgate.net

Table 1: Hypothetical SAR Data for this compound Analogs

AnalogModificationRelative PotencyNotes
This compound Parent Compound1Baseline activity.
Analog 1Replacement of diazo group with an azide (B81097) group< 0.1Suggests the diazo group is critical for activity.
Analog 2Substitution of glycine with alanine0.8Indicates some tolerance for small alkyl side chains.
Analog 3N-methylation of the amide0.5Suggests the amide N-H may be a hydrogen bond donor.
Analog 4Phenylalanine instead of glycine0.2A bulky aromatic side chain is not well-tolerated.

This table is illustrative and does not represent actual experimental data.

Research probes are essential tools for elucidating the mechanism of action of a bioactive compound. By incorporating a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope) into the structure of this compound, its cellular uptake, distribution, and target engagement can be monitored. The design of such probes requires careful consideration to ensure that the appended tag does not significantly alter the compound's biological activity.

The evaluation of these probes would involve a series of in vitro and in cell-based experiments to confirm that they retain their intended biological activity and can be used to reliably track the parent molecule. For instance, a fluorescently labeled this compound analog could be used in confocal microscopy to visualize its subcellular localization.

Bioanalytical and Biophysical Techniques for Characterization

A suite of bioanalytical and biophysical techniques is necessary to characterize a compound like this compound, its derivatives, and their interactions with biological systems.

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In the context of a reactive compound like this compound, MS is invaluable for identifying protein targets. The diazoacetyl group can react with nucleophilic residues on proteins, forming a covalent bond.

The general workflow for identifying protein targets using MS-based proteomics involves:

Incubating the compound with a complex biological sample (e.g., cell lysate).

Digesting the proteins into smaller peptides.

Analyzing the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

Identifying the peptides that have been modified by the compound.

This approach allows for the precise identification of the protein target and the specific amino acid residue that has been derivatized.

Various spectroscopic techniques can be employed to study the non-covalent and covalent interactions between this compound and its biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the binding of a small molecule to a protein. It can be used to map the binding site and determine the conformation of the bound ligand.

Fluorescence Spectroscopy: This technique can be used to study binding events by monitoring changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding, or by using fluorescently labeled analogs.

Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the secondary structure of a protein upon ligand binding, which can indicate a binding event and its effect on protein conformation.

Chromatography is a fundamental separation technique used to isolate and purify compounds from complex mixtures. High-performance liquid chromatography (HPLC) is a commonly used method for the analysis and purification of small molecules like this compound.

When studying the metabolic fate of a compound, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. This allows for the separation of the parent compound from its metabolites, followed by their identification based on their mass spectra. This is crucial for understanding how the compound is processed in biological systems. Chromatographic methods are essential for both targeted and untargeted metabolomics studies.

Preclinical In Vitro and In Vivo Model Systems for Efficacy and Mechanism Studies

The preclinical evaluation of this compound (DGA) as a potential therapeutic agent necessitates the use of robust and relevant model systems. Both in vitro and in vivo models play critical roles in determining the compound's efficacy, elucidating its mechanism of action, and understanding its potential for clinical translation. This section explores the key experimental platforms used in DGA research, from high-throughput cell-based assays to murine tumor models, and discusses the important considerations for correlating findings between these systems.

Utilization of Cell-Based Assays for High-Throughput Screening and Mechanistic Elucidation

Cell-based assays are indispensable tools in the early stages of drug discovery, offering a platform for high-throughput screening (HTS) to identify and characterize compounds with desired biological activities. pharmatest.comwildlife-biodiversity.com In the context of this compound, these assays would be instrumental in evaluating its cytotoxic and cytostatic effects across a diverse panel of cancer cell lines.

High-Throughput Screening (HTS):

Mechanistic Elucidation:

Beyond initial screening, cell-based assays are crucial for unraveling the molecular mechanisms underlying a compound's activity. For this compound, these studies could involve:

Apoptosis Assays: Techniques like flow cytometry with Annexin V/propidium iodide staining can determine if DGA induces programmed cell death.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify if DGA causes cell cycle arrest.

Migration and Invasion Assays: Transwell migration assays (or Boyden chamber assays) and Matrigel invasion assays can be used to assess the impact of DGA on the metastatic potential of cancer cells in vitro. mdpi.com

Molecular Pathway Analysis: Techniques such as Western blotting and RT-PCR can be employed to investigate the effect of DGA on the expression and activity of proteins and genes involved in cancer progression, such as those in the PI3K/AKT/mTOR signaling pathway. mdpi.com

Below is a hypothetical interactive data table illustrating the kind of data that could be generated from in vitro cytotoxicity screening of this compound against a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma32.8
HCT116Colon Carcinoma18.2
B16-F10Melanoma45.1

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Development and Application of Murine Tumor Models for Antimetastatic Research

Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents in a more complex biological system that mimics human physiology. advancedsciencenews.com Murine models, particularly the C57BL/6 mouse strain, have been pivotal in studying the antimetastatic properties of this compound.

Lewis Lung Carcinoma (LLC) Model:

A widely used and well-characterized model for studying lung cancer metastasis is the Lewis lung carcinoma (LLC) model in C57BL/6 mice. meliordiscovery.commdpi.comnih.govresearchgate.net This syngeneic model involves the subcutaneous or intravenous injection of LLC cells, which are derived from a spontaneous tumor in a C57BL/6 mouse. meliordiscovery.com This ensures a fully competent immune system in the host, which is crucial for studying immunomodulatory effects of anticancer drugs.

In studies involving this compound, C57BL/6 mice are typically inoculated with LLC cells. nih.gov The primary tumor is allowed to grow, and subsequently, the effect of DGA on the formation of spontaneous pulmonary metastases is evaluated. Key parameters measured in these studies include the number and weight of metastatic nodules in the lungs. Research has shown that this compound significantly reduces the number and weight of pulmonary metastases in this model, indicating its potent antimetastatic properties.

Experimental Design Considerations:

A typical experimental design for evaluating the antimetastatic effects of DGA in the LLC model would involve the following steps:

Cell Culture: Lewis lung carcinoma cells are cultured in appropriate media.

Tumor Inoculation: A specific number of LLC cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of C57BL/6 mice. mdpi.com

Treatment: Once the primary tumor reaches a certain size, the mice are treated with this compound, typically via intraperitoneal injection.

Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. meliordiscovery.com

Metastasis Assessment: At the end of the study, the mice are euthanized, and their lungs are harvested to count and weigh the metastatic nodules.

The following table summarizes the findings from a study on the antimetastatic effects of this compound derivatives in C57BL mice with Lewis lung carcinoma.

CompoundEffect on Primary Tumor GrowthEffect on Pulmonary Metastases
This compound (DGA) Slight reductionSharp reduction in number and weight
N-diazoacetyl-glycine hydrazide (DGI)Greater reduction than DGALess pronounced effect than DGA
N-diazoacetyl-glycine ethyl ester (DGE)Not specifiedLess pronounced effect than DGA

Methodological Considerations for In Vitro vs. In Vivo Correlates in this compound Research

A significant challenge in preclinical cancer research is the translation of in vitro findings to in vivo efficacy. sygnaturediscovery.comresearchgate.net While in vitro assays provide valuable initial data on a compound's activity and mechanism, they often fail to fully recapitulate the complex tumor microenvironment and the physiological processes that occur in a living organism. sygnaturediscovery.com Therefore, careful consideration of the correlation between in vitro and in vivo data is crucial for the successful development of this compound.

Key Discrepancies and Challenges:

Pharmacokinetics and Bioavailability: In vitro assays expose cells to a constant concentration of the drug, whereas in vivo, the drug concentration at the tumor site is influenced by absorption, distribution, metabolism, and excretion (ADME). sygnaturediscovery.com The bioavailability and metabolic stability of this compound in vivo can significantly impact its efficacy.

Tumor Microenvironment: In vivo tumors are complex tissues consisting of cancer cells, stromal cells, immune cells, and an extracellular matrix. This microenvironment can influence drug response, a factor that is largely absent in 2D cell culture models. advancedsciencenews.com

Host Factors: The host's immune system can play a critical role in the antitumor response, an aspect that is not captured in most in vitro assays. advancedsciencenews.com

Strategies to Improve Correlation:

To bridge the gap between in vitro and in vivo results for this compound, several strategies can be employed:

Use of 3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can better mimic the in vivo tumor architecture and cell-cell interactions.

Pharmacokinetically Relevant Dosing in Vitro: Designing in vitro experiments that mimic the in vivo drug exposure profiles (e.g., peak concentration and duration of exposure) can improve the predictive value of the assays. nih.gov

Integrated In Vitro and In Vivo Studies: A comprehensive approach that combines in vitro mechanistic studies with in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for a thorough understanding of a drug's potential. nih.govresearchgate.net

The following table highlights some of the key differences between in vitro and in vivo models that must be considered when interpreting data from this compound research.

FeatureIn Vitro Models (e.g., 2D Cell Culture)In Vivo Models (e.g., Murine Tumor Models)
Complexity Low (monolayer of cells)High (complex tissue with microenvironment)
Pharmacokinetics Constant drug exposureDynamic drug exposure (ADME)
Host Interaction AbsentPresent (immune system, metabolism)
Throughput HighLow
Cost LowHigh
Predictive Value for Clinical Efficacy LimitedHigher, but still with limitations researchgate.net

Ultimately, a multi-faceted approach that leverages the strengths of both in vitro and in vivo models will be crucial for the successful preclinical development of this compound as an antimetastatic agent.

Future Research Directions and Theoretical Frameworks

Exploration of Undiscovered Molecular Targets and Off-Target Effects

Future studies should employ stringent genetic validation techniques, such as CRISPR-mediated gene editing, to confirm whether the observed cellular effects of Diazoacetylglycinamide are a direct result of modulating its primary target or are due to off-target activities. nih.gov This approach can differentiate between intended on-target efficacy and effects stemming from interactions with other cellular proteins, a critical step in preclinical characterization. nih.gov A thorough investigation into both desired and unintended molecular binding partners will provide a complete picture of the compound's biological activity and guide the development of more specific derivatives.

Advanced Mechanistic Investigations Using Omics Technologies

To move beyond a single target and understand the global cellular response to this compound, the application of "omics" technologies is indispensable. nih.govbiobide.com These high-throughput methods provide a non-biased, system-wide view of the molecular changes induced by the compound. researchgate.net By generating and comparing omics profiles for this compound with those of compounds with known molecular targets, researchers can gain deeper insights into its mechanism of action. nih.gov

Integrating multiple omics approaches can create a comprehensive model of the compound's impact on cellular physiology. mdpi.com For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.govresearchgate.netmdpi.com This integrated strategy is powerful for discovering new biomarkers, identifying previously unknown affected pathways, and elucidating the complete mechanism of action. mdpi.com

Omics TechnologyApplication for this compound ResearchPotential Insights
Transcriptomics (e.g., RNA-Seq) Analysis of global gene expression changes in cells upon treatment.Identification of signaling pathways and transcriptional networks modulated by the compound. nih.gov
Proteomics (e.g., Mass Spectrometry) Quantification of protein expression and post-translational modifications.Direct identification of protein targets, off-targets, and downstream effects on protein stability and function. researchgate.net
Metabolomics (e.g., LC-MS, NMR) Profiling of endogenous small-molecule metabolites.Understanding the impact on specific metabolic pathways and enzyme activities. researchgate.netnih.gov
Chemoproteomics Using a tagged version of the compound to pull down binding partners.Direct and unbiased identification of cellular protein targets. researchgate.net

Development of Novel this compound-Based Chemical Probes

The development of high-quality chemical probes is essential for interrogating complex biological systems. youtube.com Designing and synthesizing derivatives of this compound to serve as chemical probes represents a significant area for future work. The amide functionality within the this compound structure provides a convenient handle for the facile incorporation of reporter tags, such as fluorophores or biotin (B1667282), or reactive moieties suitable for bioorthogonal click chemistry. nih.govnih.gov

These novel probes would be invaluable tools for a range of applications:

Target Engagement and Validation: Directly observing the binding of the probe to its intended target in living cells or tissues confirms engagement and helps correlate target occupancy with cellular effects. researchgate.net

Visualization of Cellular Localization: Fluorescently tagged probes can be used in advanced microscopy techniques to visualize the subcellular distribution of the compound and its targets.

Target Identification: Probes featuring bioorthogonal handles can be used in pull-down experiments coupled with mass spectrometry to identify binding partners from complex cellular lysates. nih.gov

Degrader Development: The this compound scaffold could be integrated into proteolysis-targeting chimeras (PROTACs), which induce the degradation of a target protein rather than just inhibiting it, offering a unique mode of action. rsc.org

The creation of such probes is central to accelerating basic and translational research, enhancing our understanding of disease pathways and mechanisms. youtube.com

Theoretical Modeling of Reactivity and Biological Interactions

Computational chemistry and molecular modeling offer powerful predictive tools to complement experimental research. nih.gov Future theoretical studies on this compound should focus on two key areas: its chemical reactivity and its interactions with biological macromolecules.

Using methods like Conceptual Density Functional Theory (CDFT), researchers can model the electronic properties of this compound to predict its reactivity patterns with various biological nucleophiles. mdpi.com This can help rationalize its selectivity and guide the design of analogs with tuned reactivity. nih.gov

Furthermore, reactive molecular dynamics (MD) simulations can provide an atomistic view of the compound's behavior in complex biological environments, such as an enzyme's active site. nih.govnih.govchemrxiv.org These simulations can elucidate the precise mechanism of interaction, calculate binding energies, and predict how mutations in the target protein might affect binding. Such computational approaches can significantly accelerate the drug discovery process by providing a solid basis for understanding structure-activity relationships. mdpi.com

Comparative Studies with Other Diazo Compounds and Enzyme Inhibitors

To fully appreciate the unique properties of this compound, it is essential to perform comparative studies against other relevant molecules. These studies should include comparisons with both other diazo-containing compounds and other classes of enzyme inhibitors.

Comparing this compound with other diazo reagents can reveal important differences in reactivity, selectivity, and stability. nih.govresearchgate.net For example, an α-diazo(p-methylphenyl)-glycinamide has been shown to have a faster reaction rate while maintaining selectivity compared to other diazo reagents. nih.gov Similar studies would situate this compound within the broader landscape of diazo chemistry, highlighting its potential advantages as a biological tool.

Systematic comparisons with other types of enzyme inhibitors (e.g., reversible vs. irreversible, different mechanistic classes) are also critical. nih.gov This will help to contextualize its potency and mechanism of action, providing insights into which biological or therapeutic applications it may be best suited for.

Inhibitor ClassGeneral Mechanism of ActionRelevance for Comparative Study
Other Diazo Compounds Covalent modification of nucleophilic residues via carbene or diazonium intermediates. nih.govresearchgate.netTo determine relative reactivity, selectivity, and stability of this compound.
Serine Protease Inhibitors Often form a covalent adduct with the active site serine residue. nih.govTo compare the efficiency and nature of covalent modification with a well-studied class of inhibitors.
Alpha-glucosidase Inhibitors Typically act as competitive inhibitors that mimic the substrate. nih.govTo contrast the covalent mechanism of this compound with non-covalent inhibition strategies.
Carbonic Anhydrase Inhibitors Coordinate to the zinc ion in the enzyme's active site. nih.govTo compare targeting of amino acid residues versus targeting of a metal cofactor.

Long-Term Impact on Understanding Fundamental Biological Processes

The cumulative knowledge gained from the research directions outlined above has the potential to yield a significant long-term impact on our understanding of fundamental biology. By serving as a highly specific molecular tool, this compound and its derivatives can be used to dissect the roles of its target enzymes within complex cellular signaling and metabolic networks.

Elucidating its mechanism through omics and validating its targets with genetic approaches can uncover novel biological pathways or reveal new functions for known enzymes. The development of specific chemical probes will enable researchers to study the dynamics of these enzymes in real-time within living systems. Ultimately, the rigorous study of this compound will not only advance its own potential development but will also provide the broader scientific community with validated tools and new insights to explore the intricate processes of life.

Q & A

Q. How can researchers ensure transparency and reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) with unique DOIs. Publish detailed experimental protocols on platforms like Protocols.io . Include negative results and failed experiments in supplementary materials to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.